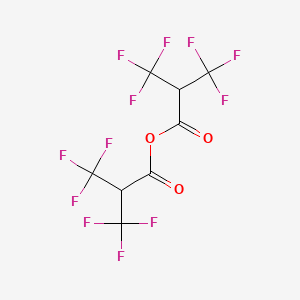
5-Fluoro-6-(3-fluorophenyl)picolinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-6-(3-fluorophenyl)picolinic acid is a chemical compound with the molecular formula C12H7F2NO2 It is a derivative of picolinic acid, which is a pyridine carboxylate This compound is characterized by the presence of fluorine atoms at the 5 and 3 positions of the phenyl and picolinic acid rings, respectively
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-(3-fluorophenyl)picolinic acid typically involves the use of fluorinated starting materials and specific reaction conditions to introduce the fluorine atoms at the desired positions. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-Fluoro-6-(3-fluorophenyl)picolinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
5-Fluoro-6-(3-fluorophenyl)picolinic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound can be used to study the effects of fluorinated molecules on biological systems. Fluorine atoms can influence the binding affinity and selectivity of molecules for specific biological targets.
Medicine: The compound has potential applications in drug discovery and development. Fluorinated compounds are often more metabolically stable and can exhibit improved pharmacokinetic properties.
Industry: In industrial applications, the compound can be used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation.
作用機序
The mechanism of action of 5-Fluoro-6-(3-fluorophenyl)picolinic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can form strong hydrogen bonds and interact with electron-rich regions of target molecules. This can influence the binding affinity and selectivity of the compound for its targets. Additionally, the presence of fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, leading to improved pharmacokinetic properties.
類似化合物との比較
Similar Compounds
5-Fluoro-2-picolinic acid: This compound is similar in structure but lacks the additional fluorine atom on the phenyl ring.
6-(3-Fluorophenyl)picolinic acid: This compound has a similar structure but with the fluorine atom only on the phenyl ring.
Uniqueness
5-Fluoro-6-(3-fluorophenyl)picolinic acid is unique due to the presence of fluorine atoms at both the 5 and 3 positions. This dual fluorination can enhance the compound’s chemical and biological properties, making it a valuable tool in various research and industrial applications.
特性
分子式 |
C12H7F2NO2 |
|---|---|
分子量 |
235.19 g/mol |
IUPAC名 |
5-fluoro-6-(3-fluorophenyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H7F2NO2/c13-8-3-1-2-7(6-8)11-9(14)4-5-10(15-11)12(16)17/h1-6H,(H,16,17) |
InChIキー |
MSQPBCDFNIWXMG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)F)C2=C(C=CC(=N2)C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



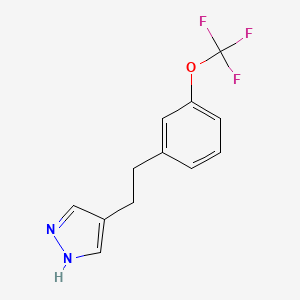

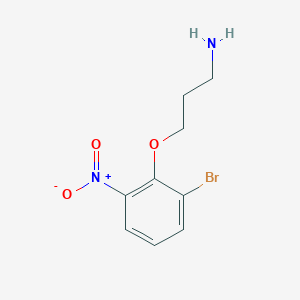
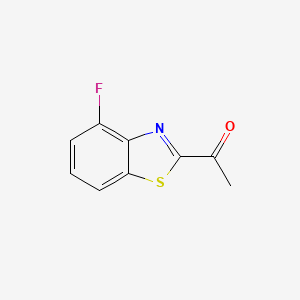

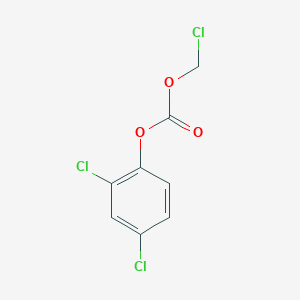

![1-Oxa-9-thiaspiro[5.5]undecan-4-yl methanesulfonate](/img/structure/B12085687.png)

